(5R)-4-(cyclohexylmethyl)-1-[(2R)-1-[(2S)-2-[[(6S)-2,3-dioxo-6-propan-2-ylpiperazin-1-yl]methyl]pyrrolidin-1-yl]-3-naphthalen-2-ylpropan-2-yl]-5-[(4-hydroxyphenyl)methyl]piperazine-2,3-dione
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Overview
Description
The compound “PMID23788657C1754-31” is a drug candidate known for its potential therapeutic applications. It is identified as a discovery agent and has been studied for its various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of “PMID23788657C1754-31” involves multiple synthetic steps. The exact synthetic routes and reaction conditions are not explicitly detailed in the available literature. it is common for such compounds to be synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production methods for “PMID23788657C1754-31” would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
“PMID23788657C1754-31” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
“PMID23788657C1754-31” has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its interactions with biological targets, such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of “PMID23788657C1754-31” involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as anti-inflammatory or anti-cancer activities .
Properties
Molecular Formula |
C43H55N5O5 |
---|---|
Molecular Weight |
721.9 g/mol |
IUPAC Name |
(5R)-4-(cyclohexylmethyl)-1-[(2R)-1-[(2S)-2-[[(6S)-2,3-dioxo-6-propan-2-ylpiperazin-1-yl]methyl]pyrrolidin-1-yl]-3-naphthalen-2-ylpropan-2-yl]-5-[(4-hydroxyphenyl)methyl]piperazine-2,3-dione |
InChI |
InChI=1S/C43H55N5O5/c1-29(2)39-24-44-40(50)41(51)48(39)27-35-13-8-20-45(35)26-36(23-32-14-17-33-11-6-7-12-34(33)21-32)47-28-37(22-30-15-18-38(49)19-16-30)46(42(52)43(47)53)25-31-9-4-3-5-10-31/h6-7,11-12,14-19,21,29,31,35-37,39,49H,3-5,8-10,13,20,22-28H2,1-2H3,(H,44,50)/t35-,36+,37+,39+/m0/s1 |
InChI Key |
RWNPDBWKKCTTOI-WIQNKZILSA-N |
Isomeric SMILES |
CC(C)[C@H]1CNC(=O)C(=O)N1C[C@@H]2CCCN2C[C@@H](CC3=CC4=CC=CC=C4C=C3)N5C[C@H](N(C(=O)C5=O)CC6CCCCC6)CC7=CC=C(C=C7)O |
Canonical SMILES |
CC(C)C1CNC(=O)C(=O)N1CC2CCCN2CC(CC3=CC4=CC=CC=C4C=C3)N5CC(N(C(=O)C5=O)CC6CCCCC6)CC7=CC=C(C=C7)O |
Origin of Product |
United States |
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